molecular formula C34H48Br2N4O4 B10764508 Dimethyl-W84 dibromide

Dimethyl-W84 dibromide

Cat. No.: B10764508
M. Wt: 736.6 g/mol
InChI Key: ZKTJFAZNCPZJLE-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

Dimethyl-W84 dibromide undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of bromide ions.

    Oxidation and Reduction Reactions: The compound can undergo redox reactions, although these are less common in typical applications.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, typically in an aqueous or alcoholic medium.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide would yield the corresponding hydroxide derivative .

Scientific Research Applications

Dimethyl-W84 dibromide is extensively used in scientific research, particularly in the field of neuroscience. Its primary application is as an allosteric modulator of muscarinic receptors, which makes it valuable for studying the pharmacology of these receptors . Additionally, it has applications in:

Comparison with Similar Compounds

Similar Compounds

    Hexamethonium Bromide: Another allosteric modulator of muscarinic receptors, but with different selectivity and potency.

    Atropine: A well-known muscarinic antagonist that acts at the orthosteric site rather than the allosteric site.

Uniqueness

Dimethyl-W84 dibromide is unique due to its high selectivity for the M2 muscarinic acetylcholine receptor and its potent allosteric modulatory effects . Unlike other modulators, it has a very low effective concentration, making it highly efficient in its action .

Properties

IUPAC Name

6-[dimethyl-[3-(4-methyl-1,3-dioxoisoindol-2-yl)propyl]azaniumyl]hexyl-dimethyl-[3-(4-methyl-1,3-dioxoisoindol-2-yl)propyl]azanium;dibromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H48N4O4.2BrH/c1-25-15-11-17-27-29(25)33(41)35(31(27)39)19-13-23-37(3,4)21-9-7-8-10-22-38(5,6)24-14-20-36-32(40)28-18-12-16-26(2)30(28)34(36)42;;/h11-12,15-18H,7-10,13-14,19-24H2,1-6H3;2*1H/q+2;;/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKTJFAZNCPZJLE-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)N(C2=O)CCC[N+](C)(C)CCCCCC[N+](C)(C)CCCN3C(=O)C4=CC=CC(=C4C3=O)C.[Br-].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H48Br2N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

736.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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